molecular formula C5H8N2Na2O7P2 B1232546 Zoledronate disodium CAS No. 131654-46-1

Zoledronate disodium

Cat. No. B1232546
M. Wt: 316.05 g/mol
InChI Key: OPQQEYHAVUNQNA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Zoledronate Disodium is the disodium salt form of zoledronate, a synthetic imidazole, third generation bisphosphonate analog of pyrophosphate with antiresorptive activity. Zoledronate binds to hydroxyapatite crystals in the bone matrix and inhibits farnesyl pyrophosphate (diphosphate) synthase, thereby preventing protein prenylation within the mevalonate pathway. This leads to the loss of downstream metabolites essential for osteoclast function, leading to the induction of apoptosis and eventually, osteoclast-cell death. By preventing osteoclast-mediated bone resorption, zoledronate decreases bone turnover and stabilizes the bone matrix.
An imidobisphosphonate inhibitor of BONE RESORPTION that is used for the treatment of malignancy-related HYPERCALCEMIA;  OSTEITIS DEFORMANS;  and OSTEOPOROSIS.

properties

CAS RN

131654-46-1

Product Name

Zoledronate disodium

Molecular Formula

C5H8N2Na2O7P2

Molecular Weight

316.05 g/mol

IUPAC Name

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate

InChI

InChI=1S/C5H10N2O7P2.2Na/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2

InChI Key

OPQQEYHAVUNQNA-UHFFFAOYSA-L

SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Other CAS RN

131654-46-1

synonyms

2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid
CGP 42'446
CGP 42446
CGP 42446A
CGP-42'446
CGP-42446
CGP42'446
CGP42446
zoledronate
zoledronic acid
zoledronic acid anhydrous
Zometa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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